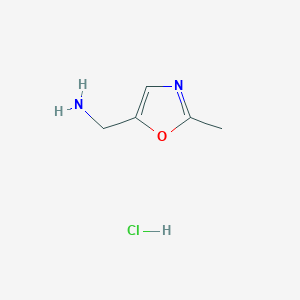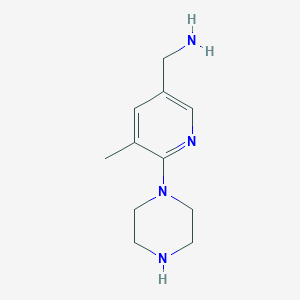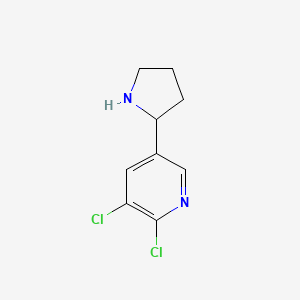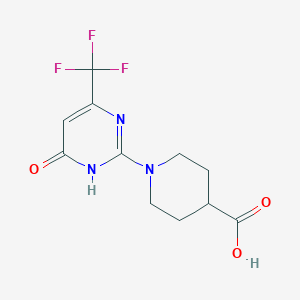![molecular formula C14H18N2O2 B11807130 Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苄基-3-氮杂双环[3.2.0]庚烷-1-基氨基甲酸酯是一种具有独特双环结构的化合物。该化合物因其在医药化学和有机合成等各个领域的潜在应用而引起人们的兴趣。其结构由连接到 3-氮杂双环[3.2.0]庚烷环系的苄基组成,该环系进一步连接到氨基甲酸酯基团。
准备方法
合成路线和反应条件
苄基-3-氮杂双环[3.2.0]庚烷-1-基氨基甲酸酯的合成通常涉及多步有机反应。一种常见的方法包括在特定条件下对适当的前体进行环化以形成双环环系。 然后通过亲核取代反应引入苄基,并通过氨基甲酰化反应添加氨基甲酸酯基团 .
工业生产方法
该化合物的工业生产可能涉及优化的合成路线以确保高收率和纯度。这通常包括使用催化剂和控制的反应环境来促进所需产物的形成。 该过程还可能涉及纯化步骤,例如重结晶或色谱法以分离化合物 .
化学反应分析
反应类型
苄基-3-氮杂双环[3.2.0]庚烷-1-基氨基甲酸酯可以进行各种化学反应,包括:
氧化: 这种反应可以将含氧官能团引入分子中。
还原: 这种反应可以去除含氧官能团或还原双键。
取代: 这种反应可以用另一种官能团替换一个官能团。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常见的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常见的试剂包括卤素(例如,氯、溴)和亲核试剂(例如,胺、醇)。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成酮或羧酸,而还原可能生成醇或烷烃 .
科学研究应用
苄基-3-氮杂双环[3.2.0]庚烷-1-基氨基甲酸酯在科学研究中有几种应用:
化学: 它被用作合成更复杂分子的构件。
生物学: 它因其潜在的生物活性而被研究,包括与酶和受体的相互作用。
医学: 它被研究以了解其潜在的治疗效果,例如充当特定受体的配体。
工业: 它被用于开发新材料和化学过程
作用机制
苄基-3-氮杂双环[3.2.0]庚烷-1-基氨基甲酸酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,改变其活性并导致各种生物学效应。 所涉及的途径可以包括信号转导、酶抑制或受体调节 .
相似化合物的比较
类似化合物
3-氮杂双环[3.1.1]庚烷: 这些化合物具有类似的双环结构,但环大小和连接方式不同。
N-苄基马来酰亚胺衍生物: 这些化合物共用苄基和双环结构,但具有不同的官能团和反应性
独特性
苄基-3-氮杂双环[3.2.0]庚烷-1-基氨基甲酸酯的独特之处在于其特定的环系和官能团,赋予了其独特的化学和生物学性质。
属性
IUPAC Name |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGQRMQHOITAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
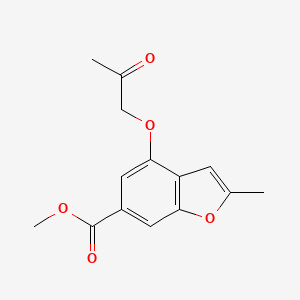
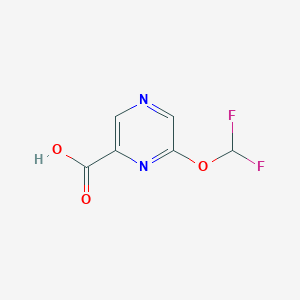


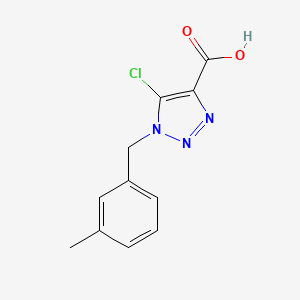
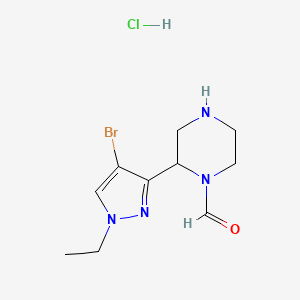
![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)
